Benzyl (4-oxocyclohexyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXBIBFCJISKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562205 | |
| Record name | Benzyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-63-1 | |
| Record name | Benzyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-4-aminocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc-Protected Intermediate Synthesis
A prominent method involves synthesizing tert-butyl (4-oxocyclohexyl)carbamate as an intermediate, followed by Boc deprotection and benzyl carbamate formation. The process begins with 4-amino cyclohexanol hydrochloride, which undergoes Boc protection using polyguanidine and Boc anhydride in a 1:2:1.5 mass ratio at room temperature for 12–24 hours. The resulting tert-butyl (4-hydroxycyclohexyl)carbamate is then oxidized to the ketone derivative using sodium hypochlorite or sodium chlorite in acidic conditions.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Polyguanidine, Boc anhydride, RT | 85–90% |
| Oxidation | NaOCl/HCl, 1–2 hours, RT | 78–82% |
This method prioritizes green chemistry by replacing traditional triethylamine with recyclable polyguanidine and employing low-toxicity oxidants.
Industrial-Scale Production Techniques
Pilot Plant Validation
The patent CN103694142A details a scalable process for 4-N-Boc-amino cyclohexanone, adaptable to benzyl carbamate derivatives. Key industrial adaptations include:
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Continuous Flow Reactors : Enhance oxidation efficiency by maintaining precise temperature control (0–5°C).
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Solvent Recovery Systems : Dichloromethane is recycled, reducing waste and costs.
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Quality Control : In-line HPLC monitors reaction progress, ensuring >99% intermediate purity before carbamate formation.
Scalability Metrics
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Yield (Oxidation Step) | 78% | 81% |
| Purity | 95% | 99% |
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
| Method | Advantages | Limitations |
|---|---|---|
| Boc-Mediated Synthesis | High yields (82%), green oxidants | Multi-step, longer duration |
| Direct Carbamate Route | Single-step, faster | Lower yields (~70%), solvent waste |
The Boc-mediated route is favored for industrial applications due to its reproducibility and compliance with environmental regulations.
Case Study: Large-Scale Optimization
A 2024 pilot study scaled the Boc-mediated method to produce 100 kg of benzyl (4-oxocyclohexyl)carbamate. Key outcomes:
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Reagent Optimization : Polyguanidine reuse over five cycles maintained 85% yield, reducing costs by 40%.
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Oxidation Efficiency : Sodium chlorite (pH 3.5) achieved 84% yield vs. 78% with NaOCl.
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Purification : Crystallization from ethanol/water replaced chromatography, cutting processing time by 50%.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-oxocyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Pharmaceutical Development
Benzyl (4-oxocyclohexyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure allows for further functionalization, making it a versatile building block in drug design .
Organic Synthesis
In organic chemistry, this compound is utilized as a protecting group for primary amines. The benzyl group can be easily introduced and removed under mild conditions, facilitating the synthesis of complex molecules without affecting the amine functionality . The following table summarizes its role in organic synthesis:
| Functionality | Application |
|---|---|
| Protecting Group | Protects primary amines during synthesis |
| Building Block | Enables creation of complex molecular structures |
| Functionalization | Allows modification at other positions |
Material Science
This compound is employed in developing polymers and coatings, enhancing material properties such as durability and resistance to environmental factors. Its unique structure imparts distinct reactivity that can be exploited in material formulations .
Agricultural Chemicals
This compound is also involved in synthesizing agrochemicals, including effective pesticides and herbicides. Its application contributes to improved crop yield and protection against pests .
Biochemical Research
In biochemical studies, researchers utilize this compound to explore enzyme interactions and metabolic pathways. It aids in understanding various biological processes, making it valuable for research in pharmacology and biochemistry .
Case Study 1: Synthesis of Analgesics
A research study demonstrated the use of this compound as an intermediate in synthesizing novel analgesic compounds. The study highlighted its effectiveness in facilitating reactions that lead to pain-relieving agents with improved efficacy and reduced side effects .
Case Study 2: Polymer Development
Another study focused on using this compound in creating a new class of biodegradable polymers. The results indicated enhanced mechanical properties and environmental stability compared to traditional polymers, showcasing its potential in sustainable material science .
Mechanism of Action
The mechanism of action of Benzyl (4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
Table 2: Substituent-Driven Properties
Key Findings :
- Carbazolyl Derivatives : The (±)-carbazolyl carbamate (from ) highlights applications in heterocyclic chemistry, though purity challenges necessitate advanced chromatographic techniques .
- Macrocyclic Byproducts : Condensation reactions with glyoxal () yield cyclic products but are prone to side reactions in solvents like DMSO or CH₃CN, requiring precise acidity control .
Biological Activity
Benzyl (4-oxocyclohexyl)carbamate, a compound with the chemical formula CHNO, has garnered attention in recent years due to its potential biological activities. This article presents an overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a benzyl moiety and a cyclohexyl ring with a ketone substituent. The structural characteristics contribute to its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Log P (octanol-water) | 2.28 |
| Skin Permeation | Log Kp: -6.62 cm/s |
| BBB Permeant | Yes |
| CYP Inhibition | No |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound's structure allows it to bind to receptor sites, potentially modulating their activity and influencing downstream signaling pathways .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in various metabolic pathways, which could have implications for treating diseases characterized by dysregulated enzyme activity.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of human tumor xenografts in animal models . Further investigations are necessary to elucidate its efficacy and mechanism in cancer therapy.
Case Studies
- Study on Anticancer Effects : A study conducted on human colorectal cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
- Enzyme Interaction Analysis : Another study focused on the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated that the compound effectively inhibited the activity of these enzymes, which may contribute to its therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Benzyl (3-oxocyclohexyl)carbamate | 0.98 | Different cyclohexane positioning |
| Benzyl (3-oxocyclobutyl)carbamate | 0.95 | Smaller ring structure |
| Benzyl (cis-4-aminocyclohexyl)carbamate | 0.91 | Contains an amino group |
This table highlights the structural diversity within this class of compounds and suggests that variations can significantly affect biological activity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Benzyl (4-oxocyclohexyl)carbamate?
The synthesis typically involves oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using pyridinium chlorochromate (PCC) in chloroform at low temperatures (0–20°C) to yield tert-butyl (4-oxocyclohexyl)carbamate, followed by deprotection and carbamate group introduction . Key steps include:
- Oxidation : PCC in chloroform at controlled temperatures to avoid over-oxidation.
- Deprotection : Acidic or basic conditions to remove tert-butyl groups.
- Carbamate Formation : Reaction with benzyl chloroformate under anhydrous conditions.
Yield optimization requires careful temperature control and stoichiometric monitoring of PCC .
Basic: How is the structural integrity of this compound validated post-synthesis?
Common techniques include:
- NMR Spectroscopy : To confirm cyclohexanone and carbamate functional groups (e.g., carbonyl peaks at ~205 ppm in NMR) .
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., 213.27 g/mol for intermediates) .
- Melting Point Analysis : Consistent with literature values (114–118°C for intermediates) .
Basic: What are the primary research applications of this compound?
- Organic Synthesis : Serves as an intermediate for spirocyclic compounds and enzyme inhibitors .
- Enzyme Studies : The carbamate group can inhibit proteases or kinases via covalent binding to active-site residues .
- Structural Probes : The cyclohexanone moiety enables conformational studies in ligand-receptor interactions .
Advanced: How can researchers optimize the oxidation step in synthesizing the 4-oxocyclohexyl intermediate?
Comparative studies suggest:
- Alternative Oxidants : Swern oxidation (DMSO/oxalyl chloride) achieves higher regioselectivity than PCC but requires stringent anhydrous conditions .
- Solvent Effects : Dichloromethane minimizes side reactions compared to polar solvents .
- Yield Monitoring : HPLC or TLC to track reaction progress and purity (85.7% reported with PCC) .
Advanced: What structural modifications enhance the bioactivity of carbamate derivatives like this compound?
Structure-activity relationship (SAR) studies indicate:
- Lipophilicity : Introducing benzyl groups improves membrane permeability, as seen in HIV protease inhibitors .
- Steric Effects : Bulky substituents on the cyclohexyl ring reduce off-target interactions .
- Electron-Withdrawing Groups : Fluorine or nitro groups on the benzyl moiety enhance enzyme binding affinity .
Advanced: What mechanistic insights explain the enzyme inhibition by carbamate-containing compounds?
The carbamate group acts as a covalent inhibitor:
- Nucleophilic Attack : Active-site serine or cysteine residues form stable adducts with the carbamate carbonyl, blocking catalytic activity .
- Kinetic Studies : Pre-steady-state kinetics reveal time-dependent inhibition, consistent with slow-binding mechanisms .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. enzyme kinetics) to confirm target engagement .
- Structural Analysis : X-ray crystallography or molecular docking to resolve binding mode discrepancies .
- Batch Purity : HPLC-MS to rule out impurities affecting bioactivity .
Advanced: What strategies ensure the stability of this compound in experimental settings?
- Storage : –20°C in anhydrous DMSO or methanol to prevent hydrolysis .
- pH Control : Buffered solutions (pH 6–8) minimize carbamate degradation.
- Light Protection : Amber vials to avoid photolytic cleavage of the benzyl group .
Advanced: How can advanced structural analysis techniques elucidate conformational dynamics?
- X-ray Crystallography : Resolves cyclohexanone ring puckering and carbamate orientation, as demonstrated in related carbamate derivatives .
- Molecular Dynamics Simulations : Predicts solvent-accessible conformations and binding poses .
Advanced: What experimental designs are recommended for studying the compound’s mechanism of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
